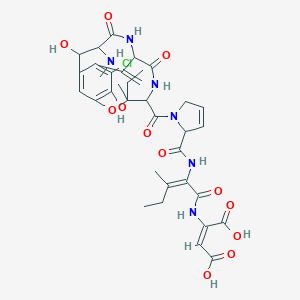

Phomopsin A

Description

Properties

IUPAC Name |

(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45ClN6O12/c1-8-17(5)25(32(50)39-20(35(53)54)15-23(44)45)41-30(48)21-11-10-12-43(21)34(52)29-36(6,9-2)55-22-14-18(13-19(37)28(22)47)27(46)26(38-7)33(51)40-24(16(3)4)31(49)42-29/h10-11,13-15,21,24,26-27,29,38,46-47H,3,8-9,12H2,1-2,4-7H3,(H,39,50)(H,40,51)(H,41,48)(H,42,49)(H,44,45)(H,53,54)/b20-15+,25-17+/t21-,24-,26-,27-,29+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFRRYBYQKPKSY-AJSRVUJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C(=O)NC(=CC(=O)O)C(=O)O)NC(=O)C1C=CCN1C(=O)C2C(OC3=C(C(=CC(=C3)C(C(C(=O)NC(C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C(=O)N/C(=C/C(=O)O)/C(=O)O)/NC(=O)[C@@H]1C=CCN1C(=O)[C@@H]2[C@@](OC3=C(C(=CC(=C3)[C@@H]([C@@H](C(=O)N[C@H](C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45ClN6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017600 | |

| Record name | Phomopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64925-80-0 | |

| Record name | Phomopsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064925800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phomopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phomopsin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Phomopsin A in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomopsin A, a potent mycotoxin produced by the fungus Diaporthe toxica (anamorph Phomopsis leptostromiformis), is a hexapeptide that disrupts microtubule formation, making it a molecule of interest for both toxicological studies and as a potential scaffold for anticancer drug development. This guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic machinery, and key chemical transformations. It is intended to serve as a technical resource, consolidating current knowledge to facilitate further research and application in drug discovery and biotechnology.

Introduction

Phomopsins are a family of cyclic hexapeptide mycotoxins responsible for the disease lupinosis in livestock that consume infected lupins.[1][2] The primary and most toxic member of this family is this compound.[3] Its potent antimitotic activity, stemming from its ability to bind to tubulin and inhibit microtubule polymerization, has also made it a subject of interest in cancer research.[2] Understanding the biosynthesis of this compound is crucial for controlling its production in agriculture and for harnessing its biological activity for therapeutic purposes.

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP), a class of natural products with diverse structures and biological activities.[2] Its biosynthesis is orchestrated by a dedicated gene cluster, termed the phom cluster, which encodes the necessary enzymes for its intricate synthesis.

The phom Biosynthetic Gene Cluster

The biosynthesis of this compound is encoded by the phom gene cluster in Phomopsis leptostromiformis. This cluster contains all the genes necessary for the production of the precursor peptide and its subsequent enzymatic modifications.

| Gene | Proposed Function |

| phomA | Precursor peptide |

| phomC | Cupin family protein |

| phomD | Transcriptional regulator |

| phomE | Flavin-dependent monooxygenase |

| phomF | Short-chain dehydrogenase/reductase |

| phomM | S-adenosylmethionine (SAM)-dependent α-N-methyltransferase |

| phomO | Unknown |

| phomQ | Copper-containing tyrosinase |

| phomT | MFS transporter |

| phomYa | UstYa family protein (DUF3328) |

| phomYb | UstYa family protein (DUF3328) |

| phomYc | UstYa family protein (DUF3328), involved in desaturation |

| phomYd | UstYa family protein (DUF3328), involved in desaturation |

| phomYe | UstYa family protein (DUF3328), involved in desaturation |

| Table 1: Genes in the this compound biosynthetic gene cluster and their proposed functions.[1] |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of a precursor peptide, followed by a series of post-translational modifications.

Precursor Peptide Synthesis

The initial step is the translation of the phomA gene to produce the precursor peptide, PhomA. This peptide contains a leader sequence followed by multiple copies of the core peptide sequence, which will be modified to form this compound.[2][4]

Key Enzymatic Modifications

The linear precursor peptide undergoes a series of enzymatic modifications to yield the final cyclic hexapeptide.

-

Cyclization: The copper-containing tyrosinase, PhomQ, is responsible for the macrocyclization of the core peptide.[2] Gene knockout studies have shown that the deletion of phomQ abolishes the production of this compound.[2]

-

Desaturation: A key feature of this compound is the presence of several dehydroamino acid residues. The UstYa family proteins, PhomYc, PhomYd, and PhomYe, are essential for these desaturation reactions.[5][6] Knockout of these genes has been shown to prevent the formation of these unsaturated residues.[5][6]

-

N-Methylation: The N-terminal amino group of the peptide is methylated by the S-adenosylmethionine (SAM)-dependent methyltransferase, PhomM.[2] In vitro assays have confirmed the activity of PhomM in converting a demethylated precursor to a methylated form.[2][4]

-

Chlorination and Hydroxylation: this compound contains a chlorinated and hydroxylated dehydro-phenylalanine derivative, as well as a hydroxylated isoleucine residue.[3] The enzymes responsible for these modifications have not yet been definitively identified, but it is hypothesized that some of the uncharacterized enzymes in the phom cluster, such as the flavin-dependent monooxygenase (PhomE) and other UstYa family proteins (PhomYa, PhomYb), may be involved.[5]

The precise order of these enzymatic steps is still under investigation, but a proposed pathway is illustrated in the diagram below.

Quantitative Data

Quantitative data on this compound production is essential for understanding the efficiency of the biosynthetic pathway and for developing strategies for its control or enhanced production.

| Fungal Strain/Condition | This compound Titer | Reference |

| Phomopsis leptostromiformis WA1515 in Czapek-Dox medium + yeast extract | 75-150 mg/L | [7][8] |

| Diaporthe toxica DSM 1894 on peas (14 days, aw 0.98) | 4.49 - 34.3 mg/kg | [9][10] |

| Diaporthe toxica on rehydrated lupins (21 days) | up to 1082.17 ppm | [1] |

| phomQ-knockout mutant of P. leptostromiformis | Production abolished | [2] |

| phomYc, phomYd, or phomYe knockout | Accumulation of intermediates lacking specific desaturations | [5][6] |

Table 2: Production titers of this compound under various conditions and in different fungal strains.

Currently, specific enzyme kinetic data (Km, kcat) for the this compound biosynthetic enzymes are not available in the public domain.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the this compound biosynthetic pathway.

Gene Knockout Studies

Gene knockout is a fundamental technique to determine the function of specific genes in a biosynthetic pathway.

References

- 1. Characterization of a Diaporthe toxica Strain: Growth, Spore Formation, Phomopsin-A, and Alkaloids Production on Lupins [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. Structure elucidation of this compound, a novel cyclic hexapeptide mycotoxin produced by Phomopsis leptostromiformis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthetic Studies of Phomopsins Unveil Posttranslational Installation of Dehydroamino Acids by UstYa Family Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound production by Phomopsis leptostromiformis in liquid media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound production by Phomopsis leptostromiformis in liquid media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Growth and toxin production of this compound and ochratoxin A forming fungi under different storage conditions in a pea (Pisum sativum) model system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Phomopsin A: An In-Depth Technical Guide to its Mechanism of Action on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomopsin A, a mycotoxin produced by the fungus Phomopsis leptostromiformis, is a potent inhibitor of microtubule assembly. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its anti-mitotic effects through its interaction with tubulin. This document details the binding characteristics, kinetic parameters of inhibition, and the downstream cellular consequences of this compound exposure. Detailed experimental protocols for key assays and visualizations of the underlying mechanisms are provided to support further research and drug development efforts in the field of microtubule-targeting agents.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is tightly regulated and critical for their function. Consequently, tubulin is a key target for the development of anticancer drugs. This compound, a cyclic hexapeptide, has emerged as a powerful anti-mitotic agent due to its ability to disrupt microtubule dynamics. Understanding its precise mechanism of action is paramount for its potential therapeutic application.

Mechanism of Action of this compound

This compound's primary mechanism of action is the potent inhibition of microtubule polymerization. This is achieved through its direct binding to tubulin, which prevents the formation of functional microtubules.

Binding to Tubulin

This compound binds to tubulin at a site that overlaps with the binding site of vinca alkaloids, a well-established class of microtubule-destabilizing drugs.[1] This interaction is characterized by high affinity, leading to the formation of a stable this compound-tubulin complex. Evidence suggests the existence of at least two binding sites on tubulin for this compound with different affinities.[2]

Inhibition of Tubulin Polymerization

By binding to tubulin, this compound effectively sequesters tubulin dimers, rendering them unavailable for addition to the growing ends of microtubules. This leads to a dose-dependent inhibition of microtubule assembly. The inhibitory concentration (IC50) for this compound on microtubule assembly has been determined to be in the low micromolar range, highlighting its potency.[2]

Unique Stabilizing Effect on Tubulin

A remarkable feature of this compound is its ability to stabilize the tubulin dimer itself, protecting it from decay.[3][4] Tubulin is an inherently unstable protein that loses its ability to polymerize over time. This compound binding significantly slows down this decay process, a property that distinguishes it from some other vinca-site binders like maytansine.[4]

Quantitative Data

The interaction of this compound with tubulin has been quantified through various biochemical assays. The following tables summarize the key quantitative data.

| Parameter | Value | Species/System | Reference |

| IC50 (Microtubule Assembly Inhibition) | 2.4 µM | Porcine Brain Tubulin | [2] |

| Dissociation Constant (Kd1) - High Affinity Site | 1 x 10⁻⁸ M | Porcine Brain Tubulin | [2] |

| Dissociation Constant (Kd2) - Low Affinity Site | 3 x 10⁻⁷ M | Porcine Brain Tubulin | [2] |

Table 1: Quantitative Parameters of this compound Interaction with Tubulin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in turbidity as a result of microtubule formation.

Materials:

-

Purified tubulin (>99% pure)

-

This compound

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

-

Pre-warmed 96-well plates

Procedure:

-

Prepare the tubulin polymerization buffer (TP buffer) by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and adding glycerol to a final concentration of 10%. Keep the TP buffer on ice.[4]

-

Prepare serial dilutions of this compound in TP buffer.

-

On ice, add 10 µL of the this compound dilutions or vehicle control to the wells of a pre-chilled 96-well plate.

-

Add 90 µL of purified tubulin (final concentration 3 mg/mL in TP buffer) to each well.[4]

-

Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.[4]

-

The rate of polymerization and the final polymer mass can be determined from the kinetic curves.

Fluorescence-Based Tubulin Polymerization Assay

This assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

This compound

-

Fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing a fluorescent reporter (like DAPI), tubulin, and buffers.[2][5][6][7][8]

-

Temperature-controlled fluorometer with a 96-well plate reader (Excitation: ~360 nm, Emission: ~450 nm)

-

Pre-warmed 96-well black plates

Procedure:

-

Prepare the assay components according to the manufacturer's protocol. This typically involves reconstituting lyophilized tubulin and preparing a master mix containing buffer, GTP, and the fluorescent reporter.[8]

-

Prepare serial dilutions of this compound.

-

Add the this compound dilutions or vehicle control to the wells of a pre-warmed 96-well black plate.

-

Initiate the polymerization by adding the tubulin master mix to each well.

-

Immediately place the plate in the fluorometer pre-warmed to 37°C.

-

Measure the fluorescence intensity every minute for 60 minutes.

-

Analyze the data to determine the effect of this compound on the rate and extent of tubulin polymerization.

Competitive Radioligand Binding Assay

This assay is used to determine if this compound binds to the same site as a known radiolabeled ligand, such as [³H]-vinblastine.

Materials:

-

Purified tubulin

-

[³H]-vinblastine (radiolabeled ligand)

-

Unlabeled this compound (competitor)

-

Unlabeled vinblastine (positive control)

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubate a fixed concentration of purified tubulin with a fixed concentration of [³H]-vinblastine in the presence of increasing concentrations of unlabeled this compound or unlabeled vinblastine.[9][10]

-

Allow the binding reaction to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters. The protein-ligand complex will be retained on the filter.[3]

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Plot the percentage of [³H]-vinblastine binding against the concentration of the competitor to determine the IC50 value for this compound.

Cell-Based Assay for Mitotic Arrest

This assay assesses the ability of this compound to arrest cells in the M-phase of the cell cycle.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

This compound

-

Cell culture medium and supplements

-

Propidium iodide (PI) or a DNA-staining dye

-

Fixative (e.g., 70% ethanol)

-

Flow cytometer

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C.

-

Before analysis, wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G2/M phase of the cell cycle to determine the extent of mitotic arrest.[11]

Immunofluorescence Staining for Microtubule Disruption

This method allows for the direct visualization of the effect of this compound on the cellular microtubule network.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound or a vehicle control for the desired time.

-

Fix the cells with an appropriate fixative. For microtubule visualization, fixation with ice-cold methanol often yields good results.[12][13]

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites with blocking buffer.

-

Incubate the cells with a primary antibody specific for tubulin.

-

Wash the cells to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the microtubule network using a fluorescence microscope and capture images to document the disruption of microtubules.

Visualizations

The following diagrams illustrate the key processes involved in the mechanism of action of this compound.

Caption: Mechanism of this compound-induced mitotic arrest.

Caption: Workflow for in vitro tubulin polymerization assay.

Caption: Workflow for competitive radioligand binding assay.

Conclusion

This compound is a potent inhibitor of microtubule polymerization that acts by binding to tubulin at or near the vinca alkaloid binding site. Its high affinity and unique tubulin-stabilizing properties make it a valuable tool for studying microtubule dynamics and a potential lead compound for the development of novel anticancer therapeutics. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other microtubule-targeting agents.

References

- 1. cytoskeleton.com [cytoskeleton.com]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. cytoskeleton.com [cytoskeleton.com]

- 6. benthamopen.com [benthamopen.com]

- 7. maxanim.com [maxanim.com]

- 8. cytoskeleton.com [cytoskeleton.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]

- 12. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Phomopsin A: A Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomopsin A, a potent mycotoxin and antimitotic agent, has emerged as a fascinating example of a fungal ribosomally synthesized and post-translationally modified peptide (RiPP). Produced by the fungus Phomopsis leptostromiformis (now also known as Diaporthe toxica), this complex hexapeptide showcases an intricate biosynthetic pathway involving ribosomal synthesis of a precursor peptide followed by a series of remarkable enzymatic modifications.[1][2] Its ability to disrupt microtubule dynamics makes it a molecule of significant interest for cancer research and drug development. This technical guide provides a comprehensive overview of this compound as a RiPP, detailing its biosynthesis, biological activity, and the experimental methodologies crucial for its study.

Introduction: The Rise of Fungal RiPPs

Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a diverse class of natural products with a wide array of biological activities. While bacteria have long been recognized as prolific producers of RiPPs, the discovery of these pathways in fungi is a more recent and rapidly expanding field. This compound stands as a landmark discovery in this area, demonstrating that fungi possess the enzymatic machinery to produce complex cyclic peptides through a ribosomal route.[1][3] This finding has opened new avenues for genome mining and the discovery of novel bioactive peptides from the fungal kingdom.

Chemical Structure and Biological Activity

This compound is a cyclic hexapeptide characterized by a 13-membered macrocycle formed by an ether linkage between modified isoleucine and tyrosine residues. Its structure also features several non-proteinogenic amino acids, including dehydroamino acids.[1][4]

The primary biological activity of this compound is its potent inhibition of microtubule polymerization.[5] It binds to tubulin at or near the vinca alkaloid binding site, thereby disrupting the formation of the mitotic spindle and arresting cells in mitosis.[6][7] This antimitotic activity is the basis for its potential as an anticancer agent.

Data Presentation: Bioactivity of this compound

The following table summarizes key quantitative data related to the biological activity of this compound.

| Parameter | Value | Organism/System | Reference |

| IC50 (Tubulin Polymerization) | 2.4 µM | Porcine Brain Tubulin | [5] |

| Tubulin Binding Affinity (Kd1) | 1 x 10⁻⁸ M (high affinity site) | Porcine Brain Tubulin | [1] |

| Tubulin Binding Affinity (Kd2) | 3 x 10⁻⁷ M (low affinity site) | Porcine Brain Tubulin | [1] |

| Inhibition of Rhizoxin Binding (Ki) | 0.8 x 10⁻⁸ M | Porcine Brain Tubulin | [1] |

Biosynthesis of this compound: A RiPP Pathway

The biosynthesis of this compound is a multi-step process initiated by the ribosomal synthesis of a precursor peptide, PhomA. This is followed by a series of post-translational modifications catalyzed by enzymes encoded within the phom biosynthetic gene cluster.[2][8]

The Precursor Peptide: PhomA

The phomA gene encodes a precursor peptide that contains a leader peptide sequence and multiple core peptide sequences. The core peptide sequence, YVIPID, is the foundational unit that undergoes extensive modification to become this compound.[2]

The phom Biosynthetic Gene Cluster

The phom gene cluster contains the genetic blueprint for the enzymatic machinery required for this compound biosynthesis. Key enzymes and their proposed functions are outlined below.

| Gene | Encoded Protein | Proposed Function | Reference |

| phomA | Precursor Peptide | Provides the core peptide sequence (YVIPID) | [2] |

| phomQ | Tyrosinase | Catalyzes the formation of the macrocyclic ether linkage | [2] |

| phomM | Methyltransferase | N-methylation of the terminal amino group | [2] |

| phomYc, phomYd, phomYe | UstYa family proteins | Catalyze the formation of dehydroamino acid residues | [9] |

| phomP1 | S41 family peptidase | Likely involved in proteolytic processing of the precursor peptide | [2] |

Mandatory Visualization: this compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Improved Protoplast Production Protocol for Fungal Transformations Mediated by CRISPR/Cas9 in Botrytis cinerea Non-Sporulating Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tyrosinase: kinetic analysis of the transient phase and the steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthetic investigation of phomopsins reveals a widespread pathway for ribosomal natural products in Ascomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthetic investigation of phomopsins reveals a widespread pathway for ribosomal natural products in Ascomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic characterisation of the reaction mechanism of mushroom tyrosinase on tyramine/dopamine and L-tyrosine methyl esther/L-dopa methyl esther - PubMed [pubmed.ncbi.nlm.nih.gov]

Phomopsin A in Rat Models: A Technical Guide to Toxicity and Carcinogenicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological and carcinogenic effects of Phomopsin A in rat models. The information is compiled from published research to support drug development and safety assessment activities.

Executive Summary

This compound, a mycotoxin produced by the fungus Diaporthe toxica (formerly Phomopsis leptostromiformis), is a potent inhibitor of microtubule formation. In rat models, chronic exposure to this compound is primarily hepatotoxic, leading to significant liver damage, including biliary hyperplasia and nodular cirrhosis. Furthermore, prolonged exposure has been demonstrated to be carcinogenic, inducing the formation of cholangiomas, cholangiocarcinomas, and hepatocellular carcinomas. This guide details the quantitative toxicity data, experimental methodologies, and the underlying molecular mechanisms of this compound's effects.

Quantitative Toxicity and Carcinogenicity Data

The following tables summarize the key quantitative findings from toxicity and carcinogenicity studies of this compound in rats.

Table 1: Acute Toxicity of this compound in Rats

| Parameter | Value (Subcutaneous) | Source |

| Estimated Median Lethal Dose (LD50) | ~6 mg/kg body weight | [1][2] |

| Note: The daily dose of 30 µg/kg was stated to be approximately 0.005 of the median lethal dose. This LD50 is an estimation based on that statement. |

Table 2: Carcinogenicity of this compound in Rats Following Chronic Subcutaneous Administration

| Treatment Duration | Dosage | Tumor Type | Incidence | Source |

| 17 weeks | 30 µg/kg/day | Cholangiomas | 60% | [1] |

| 17 weeks | 30 µg/kg/day | Cholangiocarcinomas | 13% | [1] |

| 17 weeks | 30 µg/kg/day | Hepatocellular Carcinomas | 13% | [1] |

| Observation period extended up to 2 years post-treatment. |

Experimental Protocols

The following sections describe the methodologies employed in a key chronic toxicity and carcinogenicity study of this compound in rats. While the full, detailed protocol of the primary cited study is not publicly available, this represents a comprehensive reconstruction based on the publication's abstract and standard toxicological practices.

Animal Model and Husbandry

-

Species: Rat (Rattus norvegicus)

-

Strain: While not specified in the primary study, Wistar or Sprague-Dawley rats are commonly used in carcinogenicity bioassays.[3]

-

Sex: Both male and female rats are typically included.

-

Age: Adult rats at the commencement of the study.

-

Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are typically housed in small groups in polycarbonate cages with appropriate bedding.

-

Diet: Standard laboratory chow and water are provided ad libitum.

Administration of Test Substance

-

Test Substance: this compound

-

Vehicle: While not specified, a common vehicle for subcutaneous injection is sterile physiological saline, potentially with a small amount of a solubilizing agent like Tween 80 for poorly soluble compounds.[4]

-

Route of Administration: Subcutaneous (SC) injection.[1]

-

Dosage: 30 µg/kg body weight, administered daily.[1]

-

Treatment Duration: Groups of rats were treated for 2, 6, or 17 weeks.[1]

-

Injection Procedure: The injection is typically administered into the loose skin over the back or flank. The site may be rotated to minimize local irritation.[5]

In-Life Observations and Measurements

-

Clinical Signs: Animals are observed daily for any signs of toxicity, such as changes in appearance, behavior, or palpable masses.

-

Body Weight: Body weight is recorded weekly to monitor for treatment-related effects.

-

Food and Water Consumption: Consumption may be monitored periodically as an indicator of general health.

Terminal Procedures and Sample Collection

-

Euthanasia: At the end of the treatment or observation period, animals are euthanized by an approved method (e.g., CO2 asphyxiation followed by exsanguination).

-

Necropsy: A full gross necropsy is performed on all animals. The liver and other major organs are weighed. Any visible lesions or tumors are documented and collected.

-

Blood Collection: Blood is collected for biochemical analysis of liver function.

-

Tissue Collection: The liver and other organs are collected and fixed in 10% neutral buffered formalin for histopathological examination.

Biochemical Analysis

Serum samples are analyzed for key biomarkers of hepatotoxicity, including:

-

Alanine Aminotransferase (ALT)

-

Aspartate Aminotransferase (AST)

-

Alkaline Phosphatase (ALP)

-

Gamma-Glutamyl Transferase (GGT)[4]

-

Total Bilirubin

-

Albumin

-

Total Protein[4]

Histopathological Examination

-

Tissue Processing: Formalin-fixed liver tissues are embedded in paraffin, sectioned at approximately 5 µm, and mounted on glass slides.

-

Staining: Sections are routinely stained with hematoxylin and eosin (H&E) for morphological evaluation.

-

Pathological Assessment: A qualified veterinary pathologist examines the slides to identify and characterize non-neoplastic lesions (e.g., biliary hyperplasia, cirrhosis, necrosis, inflammation) and neoplastic lesions (adenomas, carcinomas).

Visualizations: Pathways and Workflows

Signaling Pathway of this compound-Induced Mitotic Arrest

Caption: this compound binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.

Experimental Workflow for Carcinogenicity Assessment

Caption: Workflow of a chronic toxicity and carcinogenicity study of this compound in rats.

Logical Relationship of this compound Toxicity

Caption: The causal chain from this compound exposure to the development of liver cancer in rats.

References

Methodological & Application

Application Note: Ultrasensitive Detection and Quantification of Phomopsin A using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomopsin A is a mycotoxin produced by the fungus Diaporthe toxica (formerly Phomopsis leptostromiformis), which primarily infects lupin plants.[1][2][3] This toxin is the causative agent of lupinosis, a fatal liver disease in livestock that consume contaminated feed.[1][3] Given the increasing use of lupin-derived products in human food, there is a significant concern regarding potential contamination and subsequent human health risks.[2][4] Therefore, a sensitive and reliable analytical method for the detection and quantification of this compound in various matrices is crucial. This application note details a robust HPLC-MS/MS (High-Performance Liquid Chromatography with tandem Mass Spectrometry) method for the analysis of this compound.

High-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the sensitive and selective detection of mycotoxins like this compound.[2][5]

Experimental Protocols

Sample Preparation (Dilute-and-Shoot Method)

This protocol is adapted from established methods for the analysis of this compound in lupin and lupin-containing food products.[1][2][3]

Materials:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Acetic acid, glacial

-

Extraction Solvent A: Acetonitrile/Water/Acetic Acid (80:20:1, v/v/v)[1][2][3]

-

Extraction Solvent B: Acetonitrile/Methanol/Water (3:1:1, v/v/v)[4]

-

0.45 µm syringe filters

Procedure:

-

Weigh 2.5 g of the homogenized sample (e.g., lupin flour, feed) into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of either Extraction Solvent A or B.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Shake for 30 minutes on a mechanical shaker.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Dilute the supernatant with a mixture of methanol and water (e.g., 5:45, v/v) to match the initial HPLC mobile phase composition.[4]

-

Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system capable of binary gradient elution

-

Reversed-phase C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

-

Mobile Phase A: 5 mM Ammonium formate in water[6]

-

Mobile Phase B: 5 mM Ammonium formate in methanol[6]

-

Flow Rate: 0.4 mL/min[6]

-

Gradient Program:

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive[6]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Product Ions:

-

Declustering Potential (DP): 90 V[6]

-

Entrance Potential (EP): 10 V[6]

-

Collision Energy (CE): Optimized for the specific instrument, typically in the range of 30-50 eV.

-

Probe Temperature: 500°C[6]

Data Presentation

The quantitative performance of the HPLC-MS/MS method for this compound analysis is summarized in the table below.

| Parameter | Value | Reference(s) |

| Limit of Detection (LOD) | 1 µg/kg | [1][2][3] |

| 0.5 - 1 µg/kg | [5] | |

| Limit of Quantification (LOQ) | 5 µg/kg | [1][2][3] |

| 1.4 µg/kg | [4] | |

| 2 - 4 µg/kg | [5] | |

| Recovery | 79% | [1][2] |

| 73% at 1.4 µg/kg | [4] | |

| 75% at 7.1 µg/kg | [4] | |

| Relative Standard Deviation (RSD) | 9% | [1][2] |

| 4.9% at 1.4 µg/kg | [4] | |

| 4.3% at 7.1 µg/kg | [4] | |

| Linearity Range | 0.1 ng/mL to 950 ng/mL | [4] |

Experimental Workflow and Data Analysis

The overall workflow for the detection and quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound analysis.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and robust approach for the detection and quantification of this compound in various food and feed matrices. The "dilute-and-shoot" sample preparation method is straightforward and rapid, minimizing the potential for analyte loss.[2] The use of multiple reaction monitoring (MRM) in the mass spectrometer ensures high selectivity and minimizes matrix interference, leading to reliable quantification at low µg/kg levels. This method is well-suited for routine monitoring of this compound to ensure food safety and for research applications in toxicology and drug development.

References

- 1. Development and validation of an LC-MS/MS method for the detection of this compound in lupin and lupin-containing retail food samples from the Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.wur.nl [research.wur.nl]

- 4. cvuas.de [cvuas.de]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Application Note: A Sensitive and Validated LC-MS/MS Method for the Quantification of Phomopsin A in Lupin-Containing Food Products

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phomopsin A is a mycotoxin produced by the fungus Diaporthe toxica, which can infect lupin plants.[1][2] This toxin is known to cause lupinosis, a potentially fatal liver disease in livestock.[2] Due to the increasing use of lupin flour in a variety of food products, there is a growing concern for human health.[1] Regulatory bodies in Australia and New Zealand have set a maximum level for this compound in lupin seeds and their products at 5 µg/kg.[1] This application note describes a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in complex food matrices. The "dilute and shoot" method presented here is straightforward, rapid, and requires no extensive cleanup steps, making it suitable for high-throughput analysis.[1][2]

Experimental Protocols

This section details the methodologies for sample preparation, the preparation of standards, and the LC-MS/MS analysis.

Materials and Reagents

-

This compound standard (analytical grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic acid (analytical grade)

-

Ammonium formate (analytical grade)

-

Lupin flour (or other relevant matrix)

Sample Preparation: "Dilute and Shoot" Method

-

Homogenization: Homogenize the lupin-containing food sample to a fine powder.

-

Extraction:

-

Weigh 4.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[1]

-

Add 20 mL of the extraction solvent, a mixture of acetonitrile/methanol/water (3/1/1, v/v/v).[1]

-

For an alternative extraction, a mixture of acetonitrile/water/acetic acid (80/20/1 v/v/v) can be used.[2]

-

Securely cap the tube and shake vigorously for 60 minutes at room temperature using a mechanical shaker.

-

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid material.

-

Dilution:

-

Transfer an aliquot of the supernatant into a clean tube.

-

Dilute the extract 1:1 with water.[2]

-

-

Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis.

Preparation of Calibration Standards

-

Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the extraction solvent.

-

Matrix-Matched Calibration Curve: To account for matrix effects, prepare a calibration curve by spiking known concentrations of this compound into blank matrix extracts. The linear range for this compound is typically between 0.1 ng/mL and 950 ng/mL.[1]

LC-MS/MS Analysis

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | Acquity UPLC® BEH C18 (50 x 2.1 mm, 1.7 µm) with a VanGuard BEH C18 pre-column[1] |

| Mobile Phase A | 2 mmol/L ammonium formate in methanol/water (5/95, v/v)[1] |

| Mobile Phase B | 2 mmol/L ammonium formate in methanol/water (95/5, v/v)[1] |

| Flow Rate | 0.4 mL/min[1] |

| Column Temperature | 40 °C[1] |

| Injection Volume | 8 µL[1] |

| Gradient Program | As described in Table 1[1] |

Table 1: UHPLC Gradient Program [1]

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.0 | 5 | 95 |

| 3.0 | 5 | 95 |

| 3.1 | 95 | 5 |

| 4.0 | 95 | 5 |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Source Temperature | 600 °C[1] |

| Curtain Gas | 30 psi[1] |

| Nebulizer Gas | 60 psi[1] |

| Auxiliary Gas | 60 psi[1] |

| Ion Transfer Voltage | 5300 V[1] |

| Entrance Potential | 10 V[1] |

| Declustering Potential | 51 V[1] |

| CAD Gas | Nitrogen, medium intensity[1] |

Multiple Reaction Monitoring (MRM) Transitions:

The identification and quantification of this compound are based on monitoring specific precursor-to-product ion transitions.

Table 2: MRM Transitions for this compound [1][2]

| Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) [V] | Cell Exit Potential (CXP) [V] | Dwell Time [ms] | Use |

| 789.2 | 226.0 | 47 | 20 | 500 | Quantifier[1][2] |

| 789.2 | 323.0 | 37 | 20 | 150 | Qualifier[1][2] |

| 789.2 | 452.0 | 29 | 16 | 150 | Qualifier[1] |

Data Presentation

The quantitative performance of the method is summarized in the table below. The validation of this method was performed in accordance with EU guidelines.[1]

Table 3: Summary of Quantitative Data for this compound Analysis

| Parameter | Lupin Flour[1] | Lupin Steak[1] | Lupin Coffee[1] | Soy Flour[1] | Wheat Flour[1] | Other Legumes (Pea, Bean)[3][4] |

| Limit of Detection (LOD) (µg/kg) | ~1 | >5 | >5 | >5 | ~1 | 0.5 - 1[3][4] |

| Limit of Quantification (LOQ) (µg/kg) | 1.4 | >5 | >5 | >5 | 1.4 | 2 - 4[3][4] |

| Recovery at LOQ (%) | 73 | - | - | - | - | Not specified |

| Repeatability (cv %) | 4.9 | - | - | - | - | Not specified |

| Recovery at 5x LOQ (%) | 75 | - | - | - | - | Not specified |

| Repeatability (cv %) | 4.3 | - | - | - | - | Not specified |

| Average Recovery (at 5 and 25 µg/kg) (%) | - | - | - | - | - | 79[2] |

| Relative Standard Deviation (RSD) (%) | - | - | - | - | - | 9[2] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Experimental workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in various lupin-containing food products. The simple "dilute and shoot" sample preparation protocol allows for rapid sample processing, making it an ideal tool for routine monitoring and quality control in the food industry, as well as for research purposes in toxicology and drug development. The method's low limit of quantification ensures that compliance with regulatory limits can be accurately assessed.

References

- 1. cvuas.de [cvuas.de]

- 2. Development and validation of an LC-MS/MS method for the detection of this compound in lupin and lupin-containing retail food samples from the Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of a SIDA-LC-MS/MS Method for the Determination of this compound in Legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Detection of Phomopsin A using Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

For Research Use Only.

Abstract

These application notes provide a detailed protocol and supporting data for the semi-quantitative detection of Phomopsin A, a mycotoxin produced by the fungus Diaporthe toxica (formerly Phomopsis leptostromiformis). This compound is a potent inhibitor of microtubule formation and is primarily associated with the liver disease lupinosis in livestock that have grazed on infected lupin stubble.[1][2] This competitive ELISA provides a sensitive and specific method for the detection of this compound in various sample types, including feed and agricultural commodities.

Introduction

This compound is a cyclic hexapeptide mycotoxin that exerts its toxic effect by binding to tubulin, thereby disrupting microtubule assembly and inhibiting mitosis.[1][3][4][5][6] This disruption of cellular division is particularly damaging to the liver, leading to hepatotoxicity and, in some cases, hepatocarcinogenicity.[2] Due to the potential risk to animal and human health, sensitive and reliable methods for the detection of this compound are crucial for food and feed safety.

The competitive ELISA described herein offers a high-throughput and cost-effective solution for screening samples for the presence of this compound. The assay is based on the competition between this compound in the sample and a known amount of this compound-enzyme conjugate for binding to a limited number of anti-Phomopsin A antibody sites coated on a microtiter plate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample.

Principle of the Assay

This competitive ELISA is a laboratory-based immunoassay for the detection of this compound. A microtiter plate is pre-coated with anti-Phomopsin A antibodies. During the assay, a sample extract is added to the wells along with a this compound-horseradish peroxidase (HRP) conjugate. This compound present in the sample competes with the this compound-HRP conjugate for binding to the immobilized antibodies. After an incubation period, the unbound components are washed away. A substrate solution is then added, which develops a color in the presence of the HRP enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The reaction is stopped, and the absorbance is measured at 450 nm.

Kit Performance Data

While a specific commercial kit protocol is not currently available due to the reported cessation of antibody production for a previously established ELISA[7], the following table summarizes typical performance data for a competitive ELISA for mycotoxin detection and published data for this compound analysis using other methods for context.

| Parameter | Typical Value | Reference Method (UHPLC-MS/MS) |

| Limit of Quantification (LOQ) | 1 µg/kg | 1.4 - 5 µg/kg[7][8] |

| Limit of Detection (LOD) | ~0.5 µg/kg | 1 µg/kg[8] |

| Cross-Reactivity | This compound: 100% | N/A |

| Phomopsin B: Variable | N/A | |

| Recovery | 70-120% | 73-79%[7][8] |

This compound Toxicity Pathway

This compound's primary mechanism of toxicity involves its high-affinity binding to tubulin, the protein subunit of microtubules.[1][3][4][5][6] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in metaphase, apoptosis, and ultimately, tissue damage, particularly in the liver.

Caption: this compound binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate results. The following are general guidelines for common sample types.

1. Lupin Seeds, Flour, and Feed:

-

Weigh 20 g of a finely ground, representative sample into a 100 mL screw-cap flask.

-

Add 50 mL of 70% methanol.

-

Shake vigorously for 30 minutes on a mechanical shaker.

-

Centrifuge the extract at 4000 x g for 10 minutes.

-

Carefully decant the supernatant and dilute it 1:10 with PBS (Phosphate Buffered Saline) before use in the assay.

2. Serum and Plasma:

-

Collect blood samples and prepare serum or plasma using standard procedures.[9]

-

Serum or plasma samples should be diluted 1:5 with PBS before use in the assay.

-

Avoid repeated freeze-thaw cycles.

Reagent Preparation

-

Wash Buffer (1X): If provided as a concentrate, dilute with deionized water to the final working volume.

-

This compound Standard Curve: Prepare a series of standards by diluting the stock standard in PBS. A typical range would be 0, 0.1, 0.25, 0.5, 1.0, and 2.5 ng/mL.

-

This compound-HRP Conjugate: Dilute the concentrated conjugate with PBS as indicated by the (hypothetical) kit manufacturer.

ELISA Protocol

-

Bring all reagents and samples to room temperature before use.

-

Add 50 µL of each standard and prepared sample to the appropriate wells of the antibody-coated microtiter plate.

-

Add 50 µL of the diluted this compound-HRP conjugate to each well.

-

Gently mix the plate and incubate for 60 minutes at room temperature.

-

Aspirate the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on a clean paper towel.

-

Add 100 µL of TMB Substrate Solution to each well.

-

Incubate the plate for 15-30 minutes at room temperature in the dark.

-

Add 100 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

-

Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis

-

Calculate the average absorbance for each set of standards and samples.

-

Calculate the percentage of binding for each standard and sample using the following formula: % Binding = (Absorbance of Standard or Sample / Absorbance of Zero Standard) x 100

-

Plot a standard curve of % Binding versus the logarithm of the this compound concentration for the standards.

-

Determine the concentration of this compound in the samples by interpolating their % Binding values from the standard curve.

-

Remember to account for the dilution factor used during sample preparation when calculating the final concentration in the original sample.

Experimental Workflow

Caption: Workflow for the competitive ELISA for this compound detection.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background | Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer. |

| Contaminated reagents | Use fresh reagents and sterile technique. | |

| Low signal | Inactive enzyme conjugate | Ensure proper storage and handling of the HRP conjugate. |

| Incorrect incubation times/temperatures | Adhere strictly to the recommended incubation parameters. | |

| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |

| Plate reader malfunction | Check the plate reader settings and performance. | |

| High variability | Inconsistent pipetting | Use calibrated pipettes and consistent technique. |

| Incomplete mixing | Gently mix the plate after adding reagents. |

References

- 1. Interaction of this compound and related compounds with purified sheep brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phomopsins in feed and food | EFSA [efsa.europa.eu]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. The interaction of this compound with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of this compound with porcine brain tubulin. Inhibition of tubulin polymerization and binding at a rhizoxin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of this compound with normal and subtilisin-treated bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cvuas.de [cvuas.de]

- 8. Development and validation of an LC-MS/MS method for the detection of this compound in lupin and lupin-containing retail food samples from the Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. elisakits.co.uk [elisakits.co.uk]

Application Notes and Protocols: Cell Cycle Analysis of Phomopsin A-Treated Cancer Cells by Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomopsin A is a mycotoxin that exhibits potent anti-mitotic activity by inhibiting microtubule polymerization. This activity makes it a subject of interest in cancer research as a potential anti-cancer agent. One of the key downstream effects of disrupting microtubule dynamics is the arrest of the cell cycle, typically at the G2/M phase, which can subsequently lead to apoptosis in cancer cells. Flow cytometry is a powerful technique to quantitatively assess the distribution of cells in different phases of the cell cycle, providing valuable insights into the cytostatic and cytotoxic effects of compounds like this compound.

Principle of the Assay

Cell cycle analysis by flow cytometry is based on the measurement of the cellular DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA[1]. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G1 phase of the cell cycle have a normal (2N) DNA content. During the S phase, DNA is replicated, and the DNA content progressively increases. Cells in the G2 and M phases have a doubled (4N) DNA content[3]. By analyzing the fluorescence intensity of a large population of cells, a histogram can be generated that displays the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The following tables summarize the expected quantitative data from cell cycle analysis of cancer cells treated with a tubulin inhibitor acting at the vinca alkaloid binding site, used here as a proxy for this compound.

Table 1: Cell Cycle Distribution of P388 Murine Leukemia Cells Treated with Vinblastine (6 nM) over Time. [1]

| Treatment Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| 0 (Control) | 55.2 | 30.5 | 14.3 |

| 2 | 48.9 | 25.1 | 26.0 |

| 4 | 35.1 | 18.6 | 46.3 |

| 8 | 15.7 | 7.1 | 77.2 |

| 12 | 10.3 | 4.5 | 85.2 |

| 24 | 8.1 | 3.2 | 88.7 |

Table 2: G2/M Arrest in P388 Cells Treated with Different Vinca Alkaloids for 8 Hours. [1]

| Treatment (10x IC50) | Drug Concentration | % Cells in G2/M |

| Vinblastine | 6 nM | 77.2 |

| Vinorelbine | 10 nM | 75.4 |

| Vinflunine | 110 nM | 80.6 |

Experimental Protocols

Materials and Reagents

-

Cancer cell line of interest (e.g., HeLa, MCF-7, or P388)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

-

This compound (or a suitable tubulin inhibitor)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A (100 µg/mL in PBS)

-

Flow cytometry tubes

Equipment

-

Cell culture incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Centrifuge

-

Vortex mixer

-

Flow cytometer equipped with a 488 nm laser

Protocol

-

Cell Seeding:

-

Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-60% confluency).

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 1, 10, 100 nM) and a time-course experiment (e.g., 0, 8, 16, 24 hours).

-

Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-treated control (e.g., DMSO).

-

Incubate the cells for the desired time periods.

-

-

Cell Harvesting and Fixation:

-

After treatment, collect the cells. For adherent cells, first, collect the floating cells (which may be apoptotic) and then detach the adherent cells using Trypsin-EDTA. Combine all cells from the same well.

-

Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 1.2 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

-

-

Propidium Iodide Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes to pellet the cells.

-

Carefully decant the ethanol without disturbing the cell pellet.

-

Wash the cells once with 1 mL of PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade any double-stranded RNA that might otherwise be stained by PI.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically around 617 nm).

-

Acquire data for at least 10,000 events per sample.

-

Use a linear scale for the PI fluorescence channel.

-

Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and cell aggregates.

-

Generate a histogram of the PI fluorescence intensity for the single-cell population.

-

Use the flow cytometry software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Signaling Pathway of this compound-Induced Cell Cycle Arrest```dot

Caption: Workflow for flow cytometric cell cycle analysis of treated cells.

References

Application Notes and Protocols for Determining the Cytotoxicity and IC50 of Phomopsin A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomopsin A is a mycotoxin produced by the fungus Phomopsis leptostromiformis, which is known to be a potent inhibitor of microtubule formation.[1] By disrupting microtubule dynamics, this compound interferes with essential cellular processes such as mitosis, intracellular transport, and maintenance of cell structure. This disruption ultimately leads to cell cycle arrest and apoptosis, making it a compound of interest in cancer research. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound and determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, a critical step for cell division.[1] The disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest triggers a cascade of downstream signaling events, culminating in programmed cell death, or apoptosis. Key signaling pathways involved include the activation of c-Jun N-terminal kinase (JNK) and the modulation of Bcl-2 family proteins, leading to the activation of caspases, the executive enzymes of apoptosis.

Data Presentation: Cytotoxicity of this compound

| Compound/Target | Cell Line/System | IC50 Value/Effective Concentration | Reference |

| This compound | Microtubule Assembly | 2.4 µM | [1] |

| This compound | MCF-7 (Breast Cancer) | Inhibitory at 10-6 M | [2] |

Note: The data for MCF-7 cells indicates a reduction in cell number at the specified concentration, not a precise IC50 value. Further experimental validation is required to determine the exact IC50 for this and other cell lines.

Experimental Protocols

Cell Culture

-

Cell Line Maintenance: Culture cancer cell lines (e.g., HeLa, MCF-7, A549) in the recommended complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Selected cancer cell line

-

Complete growth medium

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

Visualizations

This compound Signaling Pathway

Caption: this compound induced apoptotic signaling pathway.

Experimental Workflow for IC50 Determination

Caption: Workflow for IC50 determination using the MTT assay.

References

Application Notes and Protocols for the Extraction and Purification of Phomopsin A from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomopsin A is a mycotoxin produced by the fungus Diaporthe toxica (formerly Phomopsis leptostromiformis), a pathogen of lupin plants.[1][2] This cyclic hexapeptide exhibits potent antimitotic activity by inhibiting microtubule formation, making it a molecule of interest for cancer research and drug development.[1] However, its hepatotoxicity necessitates careful handling and purification.[1] These application notes provide detailed protocols for the extraction and purification of this compound from fungal cultures, intended for researchers in natural product chemistry, toxicology, and pharmacology.

Data Presentation

Table 1: this compound Production in Different Fungal Culture Systems

| Fungal Strain | Culture System | Medium | Incubation Time (days) | This compound Yield | Reference |

| Diaporthe toxica | Stationary Liquid Culture | Czapek-Dox with yeast extract | - | 75 - 150 mg/L | [3][4] |

| Diaporthe toxica | Inoculated Lupin Beans | Water Agar with lupin beans | 21 | Up to 1082.17 ppm | [5][6][7] |

| Diaporthe toxica | Inoculated Peas | - | 14 | 4.49 - 34.3 mg/kg | [8] |

Table 2: Performance of Analytical Methods for this compound Quantification

| Analytical Method | Sample Matrix | Extraction Solvent | Limit of Quantification (LOQ) | Recovery Rate | Reference |

| UHPLC-MS/MS | Lupin Flour | Acetonitrile/Methanol/Water (3:1:1 v/v/v) | 1.4 µg/kg | 73% | [5] |

| LC-MS/MS | Lupin-containing food | Acetonitrile/Water/Acetic Acid (80:20:1 v/v) | 5 µg/kg | 79% | [9][10] |

| HPLC-UV | Lupin Stubble | Methanol/Water | 0.5 mg/kg | 64.3% | [11] |

Experimental Protocols

Protocol 1: Fungal Culture and this compound Production

This protocol describes the cultivation of Diaporthe toxica for the production of this compound in a liquid medium.

Materials:

-

Diaporthe toxica strain

-

Czapek-Dox medium

-

Yeast extract

-

Sterile culture flasks

-

Incubator

Procedure:

-

Prepare Czapek-Dox medium supplemented with 5-10 g/L of yeast extract.

-

Adjust the pH of the medium to approximately 6.0.

-

Inoculate the sterile medium with a culture of Diaporthe toxica.

-

Incubate the culture flasks under stationary conditions at 25°C for 21 days.[3][5] Approximately 95% of the produced this compound will be secreted into the culture liquid.[3]

Protocol 2: Extraction of this compound from Liquid Culture

This protocol details a "dilute-and-shoot" method for extracting this compound from the culture filtrate, suitable for subsequent analysis by LC-MS/MS.

Materials:

-

Culture filtrate from Protocol 1

-

Acetonitrile

-

Water (HPLC grade)

-

Acetic acid

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.22 µm)

Procedure:

-

Separate the fungal mycelium from the culture broth by centrifugation or filtration.

-

To the supernatant, add acetonitrile and acetic acid to achieve a final solvent ratio of acetonitrile/water/acetic acid (80:20:1 v/v/v).[9][10]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the extract to pellet any precipitated material.

-

Dilute the supernatant with water as needed for analysis.[9][10]

-

Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

Protocol 3: Multi-Step Purification of this compound

For obtaining highly purified this compound for biological assays or as a reference standard, a multi-step purification protocol is necessary.

Materials:

-

Crude extract from Protocol 2 (concentrated)

-

Methanol

-

n-Butanol

-

Water (HPLC grade)

-

Amberlite XAD-2 resin

-

Cation exchange resin

-

HPLC system with a C18 column

Procedure:

-

Liquid-Liquid Partitioning:

-

Concentrate the crude extract under reduced pressure.

-

Partition the concentrated extract between n-butanol and water. This compound will preferentially move into the n-butanol phase.

-

Collect the n-butanol phase and evaporate to dryness.

-

-

Adsorbent Chromatography:

-

Dissolve the dried butanol extract in a minimal amount of methanol:water.

-

Load the sample onto a column packed with Amberlite XAD-2 resin.

-

Wash the column with water to remove polar impurities.

-

Elute this compound with methanol.

-

-

Ion Exchange Chromatography:

-

Further purify the this compound fraction using cation exchange chromatography to remove basic impurities.

-

-

Reversed-Phase HPLC:

-

Perform a final purification step using a reversed-phase C18 HPLC column.[11]

-

Use a gradient of methanol in water to elute this compound.[11]

-

Monitor the elution profile by UV detection at 280 nm.

-

Collect the fractions containing the this compound peak.

-

Confirm the purity of the collected fractions by UHPLC-MS/MS.

-

Protocol 4: UHPLC-MS/MS Analysis of this compound

This protocol provides parameters for the sensitive and specific quantification of this compound.

Instrumentation:

-

UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 2 mmol/L ammonium formate in methanol/water (5/95, v/v).[5]

-

Mobile Phase B: 2 mmol/L ammonium formate in methanol/water (95/5, v/v).[5]

-

Flow Rate: 0.4 mL/min.[5]

-

Column Temperature: 40°C.[5]

-

Injection Volume: 5 µL.

-

Gradient:

-

A detailed gradient program should be optimized for the specific column and system, but a representative gradient would involve a linear increase in Mobile Phase B.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

-

Monitored Transitions: For quantification and confirmation, monitor the transitions of m/z 789 > 226 and 789 > 323.[9][10]

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) according to the instrument manufacturer's guidelines.

Visualizations

This compound Biosynthetic Pathway

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[4][11] Its biosynthesis involves the expression of a precursor peptide gene, phomA, followed by extensive enzymatic modifications.[6] Key enzymes in this pathway include a tyrosinase (PhomQ) for cyclization, UstYa family proteins for desaturation, and a methyltransferase (PhomM).[4][6]

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the overall workflow from fungal culture to purified this compound.

Caption: Workflow for this compound extraction and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. iris.unito.it [iris.unito.it]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthetic Studies of Phomopsins Unveil Posttranslational Installation of Dehydroamino Acids by UstYa Family Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cvuas.de [cvuas.de]

- 6. pnas.org [pnas.org]

- 7. Characterization of Diaporthe toxica associated with lupin beans: growth, spore production, phomopsin-A and alkaloid biosynthesis. [research.unite.it]

- 8. phenomenex.com [phenomenex.com]

- 9. Development and validation of an LC-MS/MS method for the detection of this compound in lupin and lupin-containing retail food samples from the Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.wur.nl [research.wur.nl]

- 11. experts.illinois.edu [experts.illinois.edu]

Troubleshooting & Optimization

Technical Support Center: Phomopsin A Sample Preparation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Phomopsin A during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

This compound is a mycotoxin produced by the fungus Diaporthe toxica (formerly Phomopsis leptostromiformis), which commonly infects lupin plants.[1][2] It is a potent inhibitor of microtubule formation, making it of interest in cancer research. Accurate quantification and recovery are crucial for toxicological assessments, pharmaceutical development, and ensuring food and feed safety.

Q2: What are the most common solvents for extracting this compound?

Aqueous mixtures of organic solvents are most effective for extracting this compound. Commonly used solvents include:

-

Acetonitrile/methanol/water (e.g., 3/1/1 v/v/v)

-

Methanol/water (e.g., 4:1 v/v)[4]

The choice of solvent can significantly impact recovery rates depending on the sample matrix.

Q3: How does pH affect the stability and recovery of this compound?

This compound is sensitive to acidic conditions, which can lead to hydrolysis.[5] While some methods use a small amount of acid to improve extraction efficiency, prolonged exposure to strong acids should be avoided. This compound is soluble in water at a pH above 7.5 and below 1.0.[5] For optimal recovery, maintaining a pH around 6.0 during extraction from cultures has been recommended.[6]

Q4: What is the role of Solid-Phase Extraction (SPE) in this compound purification?